ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate is a synthetic organic compound known for its diverse applications in scientific research and industrial processes. This compound features a complex structure that includes a chlorophenoxy group, a phenylmethylidene moiety, and a benzenecarboxylate ester, making it a subject of interest in various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate typically involves a multi-step process:
Formation of the Intermediate: The initial step often involves the reaction of 4-chlorophenol with 2-bromobenzaldehyde under basic conditions to form 2-(4-chlorophenoxy)benzaldehyde.
Condensation Reaction: The intermediate 2-(4-chlorophenoxy)benzaldehyde is then subjected to a condensation reaction with 4-aminobenzoic acid ethyl ester in the presence of a suitable catalyst, such as piperidine, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Optimized Reaction Conditions: Employing optimized temperature and pressure conditions to maximize yield and purity.
Purification Techniques: Implementing advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate can be compared with similar compounds such as:
Ethyl 4-({(E)-[2-(4-methoxyphenoxy)phenyl]methylidene}amino)benzenecarboxylate: Similar structure but with a methoxy group instead of a chlorine atom, which may alter its reactivity and biological activity.
Ethyl 4-({(E)-[2-(4-fluorophenoxy)phenyl]methylidene}amino)benzenecarboxylate: Contains a fluorine atom, potentially affecting its chemical properties and interactions.
Uniqueness
The presence of the chlorophenoxy group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[[2-(4-chlorophenoxy)phenyl]methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO3/c1-2-26-22(25)16-7-11-19(12-8-16)24-15-17-5-3-4-6-21(17)27-20-13-9-18(23)10-14-20/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRHXCUXGNWXIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.